molecular formula C10H5Cl2N3O B2952936 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde CAS No. 1342231-00-8

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde

Cat. No.: B2952936
CAS No.: 1342231-00-8
M. Wt: 254.07
InChI Key: UGAFQAHNGVSJPE-UHFFFAOYSA-N
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Description

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde ( 1342231-00-8) is a high-purity chemical building block with a molecular formula of C10H5Cl2N3O and a molecular weight of 254.07 . This compound features a benzaldehyde group linked to a reactive 4,6-dichloro-1,3,5-triazine (DCT) group, a combination that offers two distinct reactive sites for sequential functionalization. The two chlorine atoms on the triazine ring are highly susceptible to nucleophilic aromatic substitution, allowing for selective and sequential displacement under controlled conditions with amines or other nucleophiles . Simultaneously, the benzaldehyde moiety provides an anchor for conjugation via formation of Schiff bases or other derivatives. This bifunctional reactivity makes it an invaluable scaffold in organic synthesis, particularly in the development of complex molecular architectures such as dendrimers, macrocycles, and labeled compounds. In materials science, it serves as a key precursor for creating functional polymers and supramolecular structures. Researchers should handle this material with care, as it may cause skin, eye, and respiratory irritation . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(4,6-dichloro-1,3,5-triazin-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5Cl2N3O/c11-9-13-8(14-10(12)15-9)7-3-1-6(5-16)2-4-7/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAFQAHNGVSJPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with benzaldehyde under basic conditions. One common method is the addition-elimination reaction, where the triazine compound reacts with benzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Alcohols: From reduction of the aldehyde group

    Substituted Triazines: From nucleophilic substitution reactions

    Schiff Bases and Hydrazones: From condensation reactions

Mechanism of Action

The mechanism of action of 4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde depends on its specific application. In biological systems, it may act by inhibiting enzymes or interacting with cellular components. The triazine ring can interact with nucleophilic sites in proteins or DNA, leading to inhibition of biological processes . The aldehyde group can form covalent bonds with amino groups in proteins, potentially altering their function .

Comparison with Similar Compounds

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzaldehyde

  • Molecular Formula : C₂₂H₁₅N₃O; Molecular Weight : 337.37 g/mol .
  • Key Features : Replaces chlorine atoms with phenyl groups. The bulky phenyl substituents reduce electrophilicity compared to the dichloro derivative, making it less reactive in nucleophilic substitutions. Enhanced lipophilicity may favor applications in materials science, such as organic electronics .

4-(Diethylamino)benzaldehyde [4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone

  • Molecular Formula : C₂₂H₃₂N₈O₂; Molecular Weight : 440.54 g/mol .
  • Key Features : Incorporates morpholine rings and a hydrazone group. Morpholine enhances solubility in polar solvents, while the hydrazone moiety enables coordination with metal ions, suggesting applications in catalysis or metallodrug design .

4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)benzaldehyde Derivatives

  • Example: (E)-1-(4-((4,6-Dimorpholino-1,3,5-triazin-2-yl)amino)phenyl)-3-phenylprop-2-en-1-one .
  • Key Features : Morpholine substituents improve bioavailability and stability. These derivatives are investigated for anticancer activity, highlighting how substituent choice (morpholine vs. chlorine) shifts applications from reactive intermediates to drug candidates .

Physicochemical Properties

Property 4-(4,6-Dichloro-triazin-2-yl)benzaldehyde 4-(4,6-Diphenyl-triazin-2-yl)benzaldehyde Morpholino-Triazine Derivatives
Molecular Weight 254.07 g/mol 337.37 g/mol ~440 g/mol
Boiling Point 495.0°C Not reported Not reported
Solubility Low (non-polar solvents) Moderate (lipophilic solvents) High (polar solvents)
Reactivity High (Cl substituents) Low (phenyl substituents) Moderate (morpholine)

Biological Activity

4-(4,6-Dichloro-1,3,5-triazin-2-yl)benzaldehyde is a compound characterized by its unique structure, which includes a triazine ring and an aldehyde group. Its molecular formula is C10H5Cl2N3O, and it has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and recent research findings.

The primary biological activity of this compound is its antimicrobial effect against various bacterial strains. The compound targets DNA gyrase , an essential enzyme for bacterial DNA replication. By inhibiting this enzyme, the compound disrupts DNA replication processes in bacteria, leading to growth inhibition or cell death.

Target Bacteria

The compound exhibits activity against both Gram-negative and Gram-positive bacteria. Notable examples include:

  • Escherichia coli
  • Pseudomonas aeruginosa
  • Staphylococcus aureus

Biological Activity Data

Activity Target Organism IC50 (µM) Reference
AntimicrobialE. coli12.5
AntimicrobialP. aeruginosa15.0
AntimicrobialS. aureus10.0
CytotoxicityMDA-MB-231 (breast cancer)16.32
CytotoxicityHeLa (cervical cancer)12.21

Antimicrobial Activity

Recent studies have confirmed the antimicrobial properties of this compound against various bacterial strains. The compound was shown to significantly reduce the growth of both Gram-positive and Gram-negative bacteria, with varying degrees of efficacy.

In a study evaluating the antimicrobial potential:

  • The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be approximately 8 µg/mL.
  • The compound also demonstrated synergistic effects when combined with standard antibiotics, enhancing their efficacy against resistant strains.

Anticancer Activity

The anticancer properties of the compound were assessed in vitro using various cancer cell lines:

  • The IC50 values indicate significant cytotoxicity against MDA-MB-231 and HeLa cells, suggesting that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis.

A structure-activity relationship (SAR) study highlighted that modifications to the triazine moiety could enhance anticancer activity while maintaining low toxicity levels in normal cells.

Case Studies

  • Antimicrobial Efficacy Study : A recent investigation into the antimicrobial efficacy of benzaldehyde derivatives showed that this compound effectively reduced the MIC of standard antibiotics against resistant bacterial strains.
  • Cytotoxicity Assessment : In a cytotoxicity assessment involving breast cancer cell lines, it was observed that treatment with this compound led to increased expression of pro-apoptotic markers such as BAX while decreasing anti-apoptotic markers like Bcl-2.

Q & A

Q. Table 1: Comparison of Synthesis Conditions

Parameter
SolventAbsolute ethanolDry ethanolDry ethanol
CatalystGlacial acetic acidNone (one-pot reaction)Literature-based conditions
Reaction Time4 hours2 hours2–4 hours (varies)
YieldNot reported80%Matches literature data

Basic: Which spectroscopic and analytical methods are most reliable for confirming the structure of this compound derivatives?

Answer:
A multi-technique approach is essential:

  • 1H NMR : Assigns protons on the benzaldehyde ring (δ 9.8–10.2 ppm for aldehyde) and triazine groups .
  • IR spectroscopy : Detects C=O (1680–1720 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
  • Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 283.1 for the parent compound) .
  • Elemental analysis : Validates purity (>95% for research-grade compounds) .

Advanced: How can computational methods like DFT and TD-DFT enhance the study of this compound’s electronic properties?

Answer:
Density Functional Theory (DFT) predicts:

  • Electron distribution : Triazine’s electron-deficient nature and benzaldehyde’s conjugation effects .
  • Reactivity : Sites susceptible to nucleophilic attack (e.g., chlorine atoms on triazine) .
  • UV-Vis absorption : Time-Dependent DFT (TD-DFT) models excited-state behavior, critical for photophysical applications .

Example : In , DFT calculations aligned with experimental data on charge transfer in triazine-based dyes .

Advanced: How do pH and solvent polarity influence the stability and reactivity of the aldehyde group in this compound?

Answer:

  • Acidic conditions : Protonate the aldehyde, reducing nucleophilic attack but increasing hydrolysis risk for triazine chlorides .
  • Basic conditions : Deprotonate phenolic OH (if present), potentially forming quinonoid structures .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions on triazine .

Experimental Data : In aqueous ethanol, photophysical studies showed redshifted absorption under basic conditions due to deprotonation .

Advanced: How should researchers address contradictions in reported reaction conditions for triazine-aldehyde conjugates?

Answer:
Contradictions arise from:

  • Substituent effects : Electron-donating groups on benzaldehyde slow triazine reactivity, requiring longer reflux times .
  • Scale differences : Small-scale syntheses (<1 mmol) may use excess reagents to drive reactions, while larger scales optimize stoichiometry .
  • Characterization rigor : Impurities in older studies might have skewed reported yields .

Recommendation : Replicate literature methods with strict purity controls (e.g., distilled solvents, inert atmosphere) .

Basic: What purification strategies are effective for isolating this compound?

Answer:

  • Recrystallization : Ethanol/water mixtures remove unreacted starting materials .
  • Column chromatography : Silica gel with toluene:acetone (4:6) resolves polar byproducts .
  • Vacuum distillation : For volatile impurities (e.g., residual acetic acid) .

Advanced: What mechanistic insights explain the compound’s role in synthesizing heterocyclic derivatives (e.g., thiazolidinones or phenoxazines)?

Answer:

  • Triazine as electrophile : Chlorine atoms undergo nucleophilic substitution with amines or thiols .
  • Aldehyde as electrophile : Forms Schiff bases with amines, enabling cyclization (e.g., thiazolidinone synthesis via mercaptoacetate addition) .

Example : In , benzaldehyde reacted with 2-mercaptoacetate to form thiazolidinone rings .

Basic: How should the compound be stored to prevent degradation?

Answer:

  • Temperature : Store at 2–8°C to slow hydrolysis of triazine chlorides .
  • Moisture control : Use desiccants or vacuum-sealed containers .
  • Light exposure : Protect from UV light to avoid aldehyde oxidation .

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